molecular formula C15H15N3O5S2 B14977066 N-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide

N-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide

Cat. No.: B14977066
M. Wt: 381.4 g/mol
InChI Key: CBDHTFOMOQNPAZ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine class This compound is characterized by the presence of a benzothiadiazine ring system, which is a fused ring structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with 2H-1,2,4-benzothiadiazine-7-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound’s sulfonamide moiety can interact with proteins, affecting their structure and function .

Comparison with Similar Compounds

N-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiadiazine derivatives .

Properties

Molecular Formula

C15H15N3O5S2

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide

InChI

InChI=1S/C15H15N3O5S2/c1-23-12-4-2-11(3-5-12)9-17-24(19,20)13-6-7-14-15(8-13)25(21,22)18-10-16-14/h2-8,10,17H,9H2,1H3,(H,16,18)

InChI Key

CBDHTFOMOQNPAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O

Origin of Product

United States

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